
Spectroscopic Data of 1-(Piperidin-2-yl)ethanone
Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
1-(Piperidin-2-yl)ethanone

hydrochloride

Cat. No.: B561291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-(Piperidin-2-
yl)ethanone hydrochloride. Due to the limited availability of published experimental spectra

for this specific salt, this document presents a combination of experimental data for the free

base (2-acetylpiperidine), predicted spectroscopic data, and a discussion of the expected

spectral characteristics. This information is intended to serve as a valuable resource for

researchers working with this compound.

Chemical Structure and Properties
Chemical Name: 1-(Piperidin-2-yl)ethanone hydrochloride

Synonyms: 2-Acetylpiperidine hydrochloride

Molecular Formula: C₇H₁₄ClNO

Molecular Weight: 163.65 g/mol

Structure:

/ CH - CH₂ - CH₂ / \ / NH₂⁺- CH₂ - CH₂ | Cl⁻
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 1-(Piperidin-2-yl)ethanone hydrochloride is not readily available

in peer-reviewed literature. Therefore, predicted ¹H and ¹³C NMR chemical shifts for the free

base, 1-(Piperidin-2-yl)ethanone, are provided below. The formation of the hydrochloride salt is

expected to induce notable changes in the chemical shifts of the protons and carbons near the

protonated nitrogen atom.

Expected Changes for the Hydrochloride Salt:

¹H NMR: The proton on the nitrogen (N-H) will appear as a broad singlet at a significantly

downfield chemical shift. The protons on the carbons adjacent to the nitrogen (α-protons at

C2 and C6) will also experience a downfield shift due to the inductive effect of the positively

charged nitrogen.

¹³C NMR: The carbon atoms adjacent to the protonated nitrogen (C2 and C6) will be

deshielded and thus shifted downfield.

Table 1: Predicted ¹H NMR Spectral Data for 1-(Piperidin-2-yl)ethanone (Free Base)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.5 - 3.7 m 1H H-2

~2.9 - 3.1 m 1H H-6 (axial)

~2.6 - 2.8 m 1H H-6 (equatorial)

2.15 s 3H -COCH₃

~1.2 - 1.9 m 6H H-3, H-4, H-5

~1.5 - 2.5 (broad) br s 1H N-H

Note: Predicted data is based on standard chemical shift values and may vary from

experimental results.
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Table 2: Predicted ¹³C NMR Spectral Data for 1-(Piperidin-2-yl)ethanone (Free Base)

Chemical Shift (ppm) Assignment

~209 - 212 C=O

~58 - 62 C-2

~45 - 48 C-6

~28 - 32 -COCH₃

~24 - 28 C-4

~22 - 26 C-3

~18 - 22 C-5

Note: Predicted data is based on standard chemical shift values and may vary from

experimental results.

Infrared (IR) Spectroscopy
Experimental IR data for 1-(Piperidin-2-yl)ethanone hydrochloride is not readily available.

The table below lists the expected characteristic absorption bands based on the functional

groups present in the molecule.

Expected Changes for the Hydrochloride Salt:

The most significant difference in the IR spectrum of the hydrochloride salt compared to the

free base will be the presence of a broad absorption band in the 2400-3200 cm⁻¹ region, which

is characteristic of the N-H⁺ stretching vibration in amine salts.

Table 3: Expected IR Absorption Bands for 1-(Piperidin-2-yl)ethanone Hydrochloride

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b561291?utm_src=pdf-body
https://www.benchchem.com/product/b561291?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3200 - 2400 Strong, Broad N-H⁺ stretch (amine salt)

~2950 - 2850 Medium-Strong C-H stretch (aliphatic)

~1710 Strong C=O stretch (ketone)

~1600 - 1500 Medium N-H bend

~1470 - 1430 Medium C-H bend (CH₂ and CH₃)

Mass Spectrometry (MS)
The following data is for the free base, 1-(Piperidin-2-yl)ethanone (also known as 2-

acetylpiperidine), as experimental data for the hydrochloride salt is not available. The mass

spectrum of the hydrochloride salt under typical El conditions would likely show the

fragmentation pattern of the free base after the loss of HCl.

Table 4: Mass Spectrometry Data for 1-(Piperidin-2-yl)ethanone (Free Base)

m/z Relative Intensity (%) Possible Fragment Ion

127 25 [M]⁺

84 100 [M - COCH₃]⁺

56 45 [C₄H₈]⁺

43 60 [CH₃CO]⁺

Source: NIST WebBook, for 2-Acetylpiperidine.

Experimental Protocols
As specific experimental protocols for the acquisition of spectroscopic data for 1-(Piperidin-2-
yl)ethanone hydrochloride are not published, general methodologies for the analysis of small

organic molecules are provided below.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆ for the hydrochloride salt). Transfer the

solution to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15

ppm.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid (as hydrochloride salt): Prepare a KBr (potassium bromide) pellet by grinding a small

amount of the sample with dry KBr and pressing it into a thin, transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Liquid (as free base): Place a drop of the neat liquid between two NaCl or KBr plates.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment (or pure KBr pellet/ATR

crystal).

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS)

or a liquid chromatograph (LC-MS) for sample introduction. Electron Ionization (EI) is a

common method for small molecules.

Data Acquisition:

Introduce the sample into the ion source.

For EI, use a standard electron energy of 70 eV.

The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their

mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Diagram 1: General workflow for NMR spectroscopy.
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Diagram 2: General workflow for IR spectroscopy.
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Diagram 3: General workflow for mass spectrometry.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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